Desmethylicaritin

説明

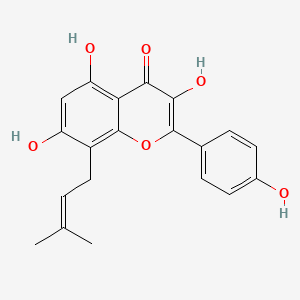

an NSAID isolated from Sophora flavescens; structure in first source

特性

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADCVNHITZNGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415743 | |

| Record name | 8-Prenylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28610-31-3 | |

| Record name | Desmethylicaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28610-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyl icaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Prenylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL ICARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5XK67Y0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Metabolite: A Technical Guide to the Natural Origins of Desmethylicaritin

IV. Core Requirements

This technical guide delves into the natural sources of Desmethylicaritin, a prenylflavonoid of significant interest to the scientific community. Primarily targeting researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the origins, biosynthesis, and extraction of this compound and its precursors. Adhering to stringent data presentation and visualization standards, this guide offers detailed experimental protocols and quantitative analyses to facilitate further research and development.

Natural Occurrence and Biosynthetic Origins

Contrary to what its name might suggest, this compound is not typically found as a naturally occurring constituent in plants. Instead, it is a key metabolite of Icariin, a major bioactive flavonoid found in various species of the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo[1]. The biotransformation of Icariin to this compound primarily occurs in the human gut through the enzymatic action of the intestinal microflora[1].

The metabolic cascade begins with the hydrolysis of Icariin, a glycoside, into its aglycone form, Icaritin. This process involves the cleavage of a glucose and a rhamnose moiety. Subsequently, Icaritin undergoes demethylation to yield this compound[1]. Specific intestinal bacteria, such as Blautia sp. MRG-PMF-1, have been identified as capable of metabolizing Icariin through to this compound[1].

Primary Botanical Sources of Precursors

The principal natural sources of this compound's precursors, Icariin and Icaritin, are plants belonging to the Epimedium genus. Several species are recognized for their high flavonoid content, including:

-

Epimedium koreanum Nakai

-

Epimedium brevicornum Maxim.

-

Epimedium pubescens Maxim.

-

Epimedium sagittatum (Sieb. et Zucc.) Maxim.

-

Epimedium wushanense T.S. Ying

These species are officially listed in the Chinese Pharmacopoeia as the sources of Herba Epimedii[2].

Quantitative Analysis of Icariin and Icaritin in Epimedium Species

The concentration of Icariin and its derivatives can vary significantly depending on the Epimedium species, the part of the plant used (leaves, stems, roots), and the geographical origin. The following table summarizes the quantitative data from various studies on the content of Icariin in different Epimedium species.

| Epimedium Species | Plant Part | Icariin Content (mg/g dry weight) | Analytical Method | Reference |

| E. koreanum | Leaves | 4.42 | HPLC | [3] |

| E. koreanum | Stems | 4.16 | HPLC | [3] |

| E. sagittatum | Leaves | ~70.7 (as part of total icariin analogues) | Not Specified | [4] |

| E. pubescens | Leaves | ~47.7 (as part of total icariin analogues) | Not Specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of Icariin and its metabolites from Epimedium plant material.

Extraction of Flavonoids from Epimedium

Method: Ultrasonic-Assisted Extraction (UAE)

This protocol is optimized for the efficient extraction of flavonoids from the dried aerial parts of Epimedium.

-

Sample Preparation:

-

Dry the aerial parts of the Epimedium plant at 50-60°C to a constant weight.

-

Grind the dried plant material into a fine powder (approximately 40-60 mesh).

-

-

Extraction Procedure:

-

Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

-

Add 150 mL of 60% aqueous ethanol to the flask.

-

Place the flask in an ultrasonic bath.

-

Perform ultrasonic extraction at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.

-

After the first extraction, filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates from all three extractions.

-

-

Solvent Removal:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 60°C until the ethanol is completely removed.

-

The resulting aqueous extract can be used for subsequent purification steps.

-

Purification of Flavonoids using Macroporous Resin Chromatography

This method is effective for enriching the total flavonoid content from the crude extract.

-

Resin Preparation:

-

Select a macroporous adsorption resin with weak polarity, such as AB-8.

-

Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.

-

-

Column Packing and Equilibration:

-

Pack a glass column with the pre-treated AB-8 resin.

-

Equilibrate the column by passing deionized water through it at a flow rate of 2 bed volumes (BV)/hour.

-

-

Sample Loading:

-

Dissolve the concentrated aqueous extract from the extraction step in a minimal amount of deionized water.

-

Load the sample solution onto the equilibrated resin column at a flow rate of 2 BV/hour.

-

-

Washing:

-

Wash the column with 5 BV of deionized water to remove sugars, salts, and other polar impurities.

-

-

Elution:

-

Elute the adsorbed flavonoids from the resin using a stepwise gradient of aqueous ethanol.

-

Begin with 3 BV of 30% ethanol to remove some impurities.

-

Elute the target flavonoids with 5 BV of 70% ethanol.

-

Collect the 70% ethanol eluate.

-

-

Final Product:

-

Concentrate the 70% ethanol eluate under reduced pressure to obtain a purified flavonoid-rich extract.

-

Dry the extract using a vacuum oven or freeze-dryer.

-

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol details the quantitative analysis of Icariin and its metabolites.

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-10 min, 10-30% B

-

10-25 min, 30-50% B

-

25-30 min, 50-10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

-

-

Standard and Sample Preparation:

-

Standard Stock Solutions: Prepare individual stock solutions of Icariin, Icaritin, and this compound (if available) in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

-

Sample Solution: Dissolve the purified flavonoid extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the calibration standards and sample solutions into the HPLC system.

-

Identify the peaks of Icariin and Icaritin in the sample chromatogram by comparing their retention times with those of the standards.

-

Construct a calibration curve by plotting the peak area versus the concentration of each standard.

-

Quantify the amount of each flavonoid in the sample by interpolating its peak area on the calibration curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Icariin to this compound.

Caption: Experimental workflow for flavonoid extraction and analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring regulatory network of icariin synthesis in Herba Epimedii through integrated omics analysis [frontiersin.org]

The Biosynthesis of Desmethylicaritin in Epimedium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, is a cornerstone of Traditional Chinese Medicine, renowned for its production of bioactive prenylated flavonoids. Among these, Desmethylicaritin and its derivatives, such as Icaritin and Icariin, are of significant interest to the pharmaceutical industry due to their therapeutic potential, including anti-cancer, anti-osteoporosis, and neuroprotective effects.[1][2] Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthesis of this compound in Epimedium species, detailing the enzymatic steps, relevant quantitative data, and experimental methodologies.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the core flavonoid skeleton, which is then subject to specific modifications, including prenylation and methylation. The pathway can be broadly divided into three main stages.

Stage 1: Phenylpropanoid Pathway

This initial stage provides the precursor, p-Coumaroyl-CoA, for flavonoid biosynthesis. The pathway originates from the shikimate pathway product, L-phenylalanine.

-

L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine ammonia-lyase (PAL) .

-

trans-Cinnamic acid is then hydroxylated to p-Coumaric acid by Cinnamate 4-hydroxylase (C4H) .

-

Finally, p-Coumaric acid is activated to p-Coumaroyl-CoA by 4-Coumarate:CoA ligase (4CL) .

Stage 2: Core Flavonoid Biosynthesis

In this stage, the characteristic C6-C3-C6 flavonoid scaffold is synthesized, leading to the formation of the key intermediate, Kaempferol.

-

p-Coumaroyl-CoA is condensed with three molecules of Malonyl-CoA by Chalcone synthase (CHS) to produce Naringenin chalcone .

-

Naringenin chalcone is then isomerized to Naringenin by Chalcone isomerase (CHI) .

-

Naringenin is hydroxylated to Dihydrokaempferol by Flavanone 3-hydroxylase (F3H) .

-

Dihydrokaempferol is subsequently oxidized to the flavonol Kaempferol by Flavonol synthase (FLS) .

Stage 3: Tailoring Steps to this compound

This final stage involves the specific modifications of the Kaempferol core to yield this compound. The key steps are C8-prenylation and potential O-methylation, though the precise order and the specific O-methyltransferase for this compound are still under investigation. A crucial enzyme, a C8-prenyltransferase, has been identified in Epimedium pubescens.

-

Kaempferol undergoes prenylation at the C8 position, catalyzed by a flavonoid-specific C8-prenyltransferase (e.g., EpPT8) , using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form 8-Prenylkaempferol . 8-Prenylkaempferol is also known as Icaritin. While the user's query is about this compound, the available literature primarily focuses on the biosynthesis of Icaritin. This compound is structurally very similar to Icaritin, and it is likely that the biosynthetic pathways are closely related, possibly involving a demethylation step from an Icaritin-like precursor or the utilization of a different hydroxylated flavonoid core. For the purpose of this guide, we will focus on the well-documented pathway to Icaritin as a proxy for this compound biosynthesis.

The following diagram illustrates the biosynthetic pathway from L-Phenylalanine to 8-Prenylkaempferol (Icaritin).

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound pathway from Epimedium species are not yet available in the literature, data from homologous enzymes in other plant species can provide valuable insights. The following tables summarize available quantitative information.

Table 1: Gene Expression in Epimedium sagittatum

Metabolomic and transcriptomic analyses of E. sagittatum from different geographical locations have revealed differential expression of genes involved in flavonoid biosynthesis, correlating with varying levels of flavonoid accumulation.[1][3]

| Gene | Enzyme | Relative Expression Level (TPM) - High-Yielding vs. Low-Yielding Strain |

| PAL | Phenylalanine ammonia-lyase | Upregulated |

| C4H | Cinnamate 4-hydroxylase | Upregulated |

| 4CL | 4-coumarate:CoA ligase | Upregulated |

| CHS | Chalcone synthase | Upregulated |

| F3H | Flavanone 3-hydroxylase | Upregulated |

| OMT | O-methyltransferase | Upregulated |

Note: TPM (Transcripts Per Million) values are relative and indicate trends observed in comparative studies.

Table 2: Kinetic Parameters of Related Flavonol Synthases (FLS)

Kinetic parameters for FLS from various plant species have been characterized, providing a reference for the potential activity of Epimedium FLS.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Zea mays (ZmFLS1) | Dihydrokaempferol | 14.5 ± 1.2 | 1.83 ± 0.05 | 1.26 x 105 | [4] |

| Arabidopsis thaliana (AtFLS1) | Dihydrokaempferol | 30.0 ± 2.0 | 0.95 ± 0.02 | 3.17 x 104 | [4] |

Table 3: Kinetic Parameters of a Related Prenyltransferase

While specific kinetic data for EpPT8 from Epimedium is not yet published, studies on other flavonoid prenyltransferases offer a comparative baseline.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

| SfN8DT-1 (Sophora flavescens) | Naringenin | 28.6 ± 3.1 | 16.2 ± 0.5 | [5] |

Experimental Protocols

This section outlines generalized methodologies for key experiments in the study of this compound biosynthesis, based on protocols described in the literature.

Cloning and Recombinant Expression of Biosynthetic Genes

A standard workflow is employed for the heterologous expression and purification of enzymes for in vitro characterization.

Protocol:

-

RNA Extraction: Total RNA is extracted from young leaves of Epimedium species using a commercial kit or a TRIzol-based method.[1]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.[1]

-

Gene Amplification: The open reading frame of the target gene (e.g., EpPT8) is amplified from the cDNA by PCR using gene-specific primers.

-

Cloning: The amplified PCR product is cloned into an appropriate expression vector, such as pET vectors for E. coli or pYES vectors for yeast.

-

Transformation and Expression: The recombinant vector is transformed into the expression host. Protein expression is induced under optimized conditions (e.g., addition of IPTG for E. coli).

-

Purification: The expressed protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.[6]

In Vitro Enzyme Assays

Prenyltransferase Assay:

-

Reaction Mixture: A typical reaction mixture (e.g., 200 µL) contains MOPS buffer (pH 7.0), MgCl₂, dithiothreitol, the flavonoid substrate (e.g., Kaempferol), the prenyl donor (DMAPP), and the purified recombinant prenyltransferase.[7]

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding an organic solvent, such as methanol or ethyl acetate.

-

Analysis: The reaction products are analyzed by HPLC or LC-MS.

O-Methyltransferase Assay:

-

Reaction Mixture: A standard assay mixture includes Tris-HCl buffer (pH 7.5), the flavonoid substrate, the methyl donor S-adenosyl-L-methionine (SAM), and the purified recombinant O-methyltransferase.[8]

-

Incubation: The mixture is incubated at a suitable temperature (e.g., 30-37°C).

-

Termination and Analysis: The reaction is terminated and analyzed as described for the prenyltransferase assay.

Metabolite Extraction and HPLC Analysis

Protocol:

-

Sample Preparation: Dried and powdered Epimedium leaves are used for extraction.[1]

-

Extraction: The powdered sample is extracted with a solvent, typically 70% aqueous methanol, often assisted by sonication.[1][9][10]

-

Clarification: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.22 µm filter.[1]

-

HPLC-MS/MS Analysis:

-

Column: A C18 column is commonly used for separation.[1][11]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[1][11]

-

Detection: Detection is performed using a Diode Array Detector (DAD) at a wavelength of around 270 nm for flavonoids, coupled with a mass spectrometer for identification and quantification.[11][12]

-

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

RNA Extraction and cDNA Synthesis: As described in section 3.1.

-

Primer Design: Gene-specific primers are designed for the target biosynthetic genes and a stable reference gene (e.g., Actin).

-

qPCR Reaction: The reaction mixture typically contains SYBR Green Master Mix, cDNA template, and forward and reverse primers.[13]

-

Thermal Cycling: The qPCR is performed in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[13][14]

-

Data Analysis: The relative expression levels of the target genes are calculated using the comparative CT (2-ΔΔCT) method, normalized to the expression of the reference gene.[15]

Conclusion and Future Perspectives

The biosynthetic pathway leading to this compound and related prenylated flavonoids in Epimedium is beginning to be well understood, with the identification of key structural genes, including a crucial C8-prenyltransferase. Transcriptomic and metabolomic studies are shedding light on the regulation of this pathway. However, to fully enable the biotechnological production of these valuable compounds, further research is needed. Specifically, the detailed biochemical characterization, including kinetic analysis, of all the enzymes in the pathway is required. The identification and characterization of the specific O-methyltransferases and glycosyltransferases involved in the synthesis of the various Epimedium flavonoids will be essential. With this knowledge, the reconstruction of the complete biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, will be a viable strategy for the sustainable and scalable production of this compound and other medicinally important flavonoids.

References

- 1. Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of a key prenyltransferase gene assisted by a chromosome-level Epimedium pubescens genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations [frontiersin.org]

- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 8. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 14. A Real-Time Quantitative PCR Method Specific for Detection and Quantification of the First Commercialized Genome-Edited Plant [mdpi.com]

- 15. researchgate.net [researchgate.net]

In-Depth Pharmacological Profile of Desmethylicaritin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylicaritin, a principal metabolite of flavonoids found in plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. As a naturally derived compound, it presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Core Pharmacological Activities

This compound exhibits a range of biological effects, primarily attributed to its phytoestrogenic, anti-inflammatory, and cell-regulatory properties. These activities are mediated through its interaction with various signaling pathways, leading to downstream effects on cellular processes such as differentiation, proliferation, and inflammation.

Phytoestrogenic Activity

This compound is recognized as a novel phytoestrogen, exerting its effects through interaction with estrogen receptors (ERs). This interaction is crucial for its influence on hormone-dependent processes.

Experimental Evidence:

Studies have demonstrated that this compound stimulates the proliferation of estrogen-sensitive MCF-7 breast cancer cells. This proliferative effect is dose-dependent, observed in a range from 1 nM to 10 µM, and can be significantly inhibited by the specific estrogen receptor antagonist ICI 182,780. Further evidence of its estrogenic action includes the upregulation of estrogen receptor-regulated genes such as the progesterone receptor and pS2.[1]

Signaling Pathway:

The estrogenic effects of this compound are mediated through the classical estrogen receptor signaling pathway.

Estrogen Receptor Signaling Pathway of this compound.

Anti-Adipogenic Effects via Wnt/β-catenin Signaling

This compound has been shown to suppress adipogenesis, the process of fat cell formation, by modulating the Wnt/β-catenin signaling pathway.[2][3]

Experimental Evidence:

In 3T3-L1 preadipocytes, this compound inhibits adipogenesis in a dose-dependent manner.[2] This is accompanied by an upregulation of Wnt10b mRNA expression and an increase in both cytoplasmic and nuclear levels of β-catenin.[3] The nuclear translocation of β-catenin is a key step in the activation of this pathway.[3] Consequently, this compound downregulates the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[2]

Signaling Pathway:

Wnt/β-catenin Signaling in Adipogenesis Inhibition.

Anti-Inflammatory Activity

This compound demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.

Experimental Evidence:

Studies have indicated that this compound can suppress the activation of NF-κB. This is a common mechanism for many flavonoids and contributes to their anti-inflammatory effects. While specific quantitative data for this compound's IC50 on NF-κB inhibition is still being elucidated, the general mechanism is understood to involve the modulation of upstream kinases that lead to NF-κB activation.

Signaling Pathway:

Inhibition of NF-κB Signaling by this compound.

Osteogenic Activity

In addition to inhibiting adipogenesis, this compound has been found to promote osteogenesis, the formation of new bone tissue. This dual effect on mesenchymal stem cell differentiation makes it a particularly interesting candidate for bone health applications.

Experimental Evidence:

This compound has been shown to be involved in the promotion of osteogenesis, although the precise quantitative details of its efficacy are still under investigation.[4] The mechanism is thought to be linked to its modulation of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in bone formation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. It is important to note that research is ongoing, and more comprehensive data will become available over time.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Endpoint | Result | Reference |

| Cell Proliferation | MCF-7 | Proliferation | Stimulatory effect from 1 nM to 10 µM | [1] |

| Adipogenesis | 3T3-L1 | Inhibition of differentiation | Dose-dependent inhibition | [2] |

Note: Specific IC50 values for cytotoxicity against a broad range of cancer cell lines and for phosphodiesterase inhibition are not yet well-documented for this compound.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. As a metabolite, its in vivo concentrations are dependent on the metabolism of its parent compounds from Epimedium.

Table 2: Pharmacokinetic Parameters of this compound (as a metabolite)

| Species | Administration | Dose | Cmax | Tmax | AUC | Reference |

| Rat | Oral (Icaritin) | 40 mg/kg (i.p. of Icaritin) | - | - | - | [5] |

Note: The table reflects that this compound is a metabolite of Icaritin. Specific pharmacokinetic data (Cmax, Tmax, AUC) for orally administered this compound in rats is not yet available in the reviewed literature. The provided reference discusses the pharmacokinetics of icaritin and its glucuronidated metabolite.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used to characterize the pharmacological profile of this compound.

3T3-L1 Adipogenesis Assay with Oil Red O Staining

This assay is used to assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Workflow:

Workflow for 3T3-L1 Adipogenesis Assay.

Detailed Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum until confluent.

-

Differentiation Induction: Two days post-confluence, induce differentiation using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. Treat cells with varying concentrations of this compound or vehicle control.

-

Maintenance: After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin. Continue to culture for an additional 5-7 days, changing the medium every 2 days.

-

Oil Red O Staining:

-

Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

-

Wash thoroughly with water.

-

-

Quantification:

-

Visually inspect and photograph the stained lipid droplets under a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.

-

Measure the absorbance of the eluate at approximately 510 nm using a spectrophotometer.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay evaluates the estrogenic activity of this compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 cells.[6]

Workflow:

Workflow for MCF-7 Cell Proliferation Assay.

Detailed Protocol:

-

Cell Maintenance: Maintain MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.

-

Assay Setup: Seed the cells in 96-well plates at a low density.

-

Treatment: After allowing the cells to attach, treat them with a serial dilution of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control.

-

Incubation: Incubate the plates for 6 days.

-

Quantification of Cell Proliferation:

-

Fix the cells with a suitable fixative (e.g., 1% glutaraldehyde).

-

Stain the cells with a dye that binds to cellular components, such as Crystal Violet.

-

Elute the dye and measure the absorbance at the appropriate wavelength (e.g., 570 nm for Crystal Violet).

-

Alternatively, quantify the total DNA content using a fluorescent DNA-binding dye.

-

NF-κB Luciferase Reporter Assay

This assay is employed to determine the inhibitory effect of this compound on the NF-κB signaling pathway.

Workflow:

Workflow for NF-κB Luciferase Reporter Assay.

Detailed Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a few hours.

-

Cell Lysis: Lyse the cells to release the reporter enzymes.

-

Luciferase Assay: Measure the activity of both the NF-κB-driven luciferase and the control luciferase using a luminometer and appropriate substrates. The ratio of the two activities is calculated to determine the specific inhibition of NF-κB.[7]

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

This assay is used to evaluate the potential of this compound to promote the differentiation of mesenchymal stem cells or pre-osteoblastic cells into mature osteoblasts.

Workflow:

Workflow for Osteoblast Differentiation Assay.

Detailed Protocol:

-

Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in a suitable growth medium.

-

Osteogenic Induction: Induce osteogenic differentiation by culturing the cells in an osteogenic medium containing ascorbic acid and β-glycerophosphate. Include different concentrations of this compound in the treatment groups.

-

Cell Lysis: After a defined period of differentiation (e.g., 7, 14, or 21 days), wash the cells with PBS and lyse them to release intracellular enzymes.

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Stop the reaction and measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein concentration in the lysate.

-

Conclusion

This compound is a promising bioactive compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in hormonal regulation, adipogenesis, inflammation, and osteogenesis highlights its potential for therapeutic applications in a variety of disease contexts. Further research, particularly focused on obtaining more extensive quantitative data on its efficacy and a more detailed understanding of its pharmacokinetic properties, is warranted to fully elucidate its therapeutic potential and pave the way for future clinical development.

References

- 1. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and metabolism of icaritin in rats by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cleavage of Desmosomal Cadherins Promotes γ-Catenin Degradation and Benefits Wnt Signaling in Coxsackievirus B3-Induced Destruction of Cardiomyocytes [frontiersin.org]

In Vitro Mechanisms of Action of Desmethylicaritin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylicaritin, a key bioactive metabolite of Epimedium flavonoids, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] As a phytoestrogen, its mechanisms of action extend to various cellular processes, including adipogenesis, inflammation, and cell proliferation.[1][3] This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, with a focus on its core signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound exerts its effects through multiple signaling pathways, demonstrating a multi-target profile. The most well-documented in vitro mechanisms include the inhibition of adipogenesis via the Wnt/β-catenin pathway, anti-inflammatory effects through modulation of the NF-κB and PI3K/Akt pathways, and phytoestrogenic activity by interacting with estrogen receptors. Emerging evidence also points towards its potential in cancer therapy through the induction of apoptosis.

Inhibition of Adipogenesis via Wnt/β-catenin Signaling Pathway

This compound has been shown to suppress the differentiation of preadipocytes into mature adipocytes.[1][2] This anti-adipogenic effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.[1]

Signaling Pathway:

This compound upregulates the expression of Wnt10b, a key ligand in the Wnt signaling cascade.[1] This leads to the accumulation and nuclear translocation of β-catenin.[1][4] In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the downregulation of adipogenic transcription factors, CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[1] The inhibition of these master regulators of adipogenesis ultimately blocks the differentiation of preadipocytes.[1]

Quantitative Data:

The following tables summarize the dose-dependent effects of this compound on adipogenesis in 3T3-L1 preadipocytes.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells [1]

| Concentration (µM) | Inhibition of Lipid Droplets (%) |

| 0.1 | 10.4 |

| 1.0 | 12.7 |

| 10.0 | 65.2 |

Table 2: Effect of 10 µM this compound on Adipogenic Gene Expression (mRNA levels) in 3T3-L1 Cells [1]

| Gene | Time Point | Downregulation (%) |

| C/EBPα | Day 2 | 52.8 |

| Day 4 | 72.9 | |

| Day 6 | 43.1 | |

| Day 8 | 63.1 | |

| PPARγ | Day 4 | 50.6 |

| Day 6 | 28.1 | |

| Day 8 | 46.9 |

Experimental Workflow:

Workflow for assessing the anti-adipogenic effects of this compound.

Signaling Pathway Diagram:

This compound inhibits adipogenesis via the Wnt/β-catenin pathway.

Anti-inflammatory Effects via NF-κB and PI3K/Akt Signaling

This compound has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.[1]

Signaling Pathway:

This compound can inhibit the activation of the NF-κB pathway.[1] This is achieved through the suppression of the PI3K/Akt signaling cascade. By inhibiting PI3K and subsequent phosphorylation of Akt, this compound prevents the activation of IKK, which is responsible for the phosphorylation and degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Signaling Pathway Diagram:

This compound's anti-inflammatory action via PI3K/Akt/NF-κB.

Phytoestrogenic Activity

This compound exhibits estrogen-like activities, classifying it as a phytoestrogen. This activity is mediated through its interaction with estrogen receptors.[3]

Mechanism of Action:

In estrogen receptor-positive breast cancer cells, such as MCF-7, this compound can stimulate cell proliferation in a dose-dependent manner.[3] This effect is mediated through the estrogen receptor, as it can be blocked by estrogen receptor antagonists.[3] The binding of this compound to the estrogen receptor leads to the transcription of estrogen-responsive genes, including the progesterone receptor and pS2.[3]

Quantitative Data:

Table 3: Proliferative Effect of this compound on MCF-7/BUS Cells [3]

| Concentration | Effect |

| 1 nM to 10 µM | Dose-dependent stimulation of proliferation |

Experimental Workflow:

Workflow for assessing the phytoestrogenic activity of this compound.

Anti-Cancer Effects: Induction of Apoptosis

Emerging evidence suggests that this compound possesses anti-cancer properties by inducing apoptosis in certain cancer cell lines.

Signaling Pathway:

This compound can induce apoptosis through the intrinsic, or mitochondrial, pathway. It has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

Signaling Pathway Diagram:

This compound induces apoptosis via the mitochondrial pathway.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of 3T3-L1 preadipocytes.[1]

-

Materials:

-

3T3-L1 preadipocytes

-

96-well plates

-

DMEM with 10% fetal bovine serum

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed 3T3-L1 cells at a density of 5,000 cells/well in a 96-well plate and incubate for 48 hours.[1]

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control (DMSO) for 24 hours.[1]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Western Blot Analysis for β-catenin

This protocol is for detecting changes in β-catenin protein expression in 3T3-L1 cells treated with this compound.[1]

-

Materials:

-

Treated and untreated 3T3-L1 cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-catenin (e.g., 1:5000 dilution)[1]

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

ECL detection reagent

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Normalize β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression of Wnt10b, C/EBPα, and PPARγ in 3T3-L1 cells.[1]

-

Materials:

-

Treated and untreated 3T3-L1 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

qRT-PCR instrument

-

Gene-specific primers (see below)

-

-

Primer Sequences (Example):

-

β-actin (Mus musculus): Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'

-

Wnt10b (Mus musculus): Forward: 5'-CCGCTGACCTTCTCAAGAAAC-3', Reverse: 5'-GGTCCAGTAGCCAGGAAGTTG-3'

-

C/EBPα (Mus musculus): Forward: 5'-CAAGAACAGCAACGAGTACCG-3', Reverse: 5'-GTCACTGGTCAACTCCAGCAC-3'

-

PPARγ (Mus musculus): Forward: 5'-GGAAGACCACTCGCATTCCTT-3', Reverse: 5'-GTAATCAGCAACCATTGGGTC-3'

-

-

Procedure:

-

Extract total RNA from cells and reverse transcribe into cDNA.

-

Perform qRT-PCR using SYBR Green or TaqMan chemistry with gene-specific primers.

-

Use a housekeeping gene (e.g., β-actin) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

BrdU Incorporation Assay

This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA in 3T3-L1 cells.[1]

-

Materials:

-

3T3-L1 cells

-

BrdU labeling solution (10 µM)

-

Cell proliferation ELISA kit (BrdU)

-

Fixing/denaturing solution

-

Anti-BrdU-peroxidase antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

-

Procedure:

-

Treat confluent 3T3-L1 cells with this compound for 2 days.[1]

-

Add BrdU labeling solution to the culture medium and incubate for 2 hours.[1]

-

Remove the medium and fix/denature the cells according to the kit manufacturer's instructions.

-

Incubate with anti-BrdU-peroxidase antibody.

-

Add the substrate solution and incubate until color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[1]

-

Immunofluorescence for β-catenin Nuclear Translocation

This protocol visualizes the subcellular localization of β-catenin in 3T3-L1 cells.[1]

-

Materials:

-

3T3-L1 cells grown on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody: anti-β-catenin (e.g., 1:50 dilution)[1]

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

-

Procedure:

-

Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary anti-β-catenin antibody overnight at 4°C.[1]

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence or confocal microscope.

-

Conclusion and Future Directions

This compound demonstrates a range of in vitro activities, primarily through the modulation of key signaling pathways involved in adipogenesis, inflammation, and estrogenic response. The data presented in this guide highlight its potential as a multi-target therapeutic agent. While the anti-adipogenic, anti-inflammatory, and phytoestrogenic effects are relatively well-characterized, further research is warranted to fully elucidate its anti-cancer and neuroprotective mechanisms. Future studies should focus on obtaining more comprehensive quantitative data, including IC50 values across a broader range of cancer cell lines, and identifying the specific signaling cascades involved in its neuroprotective effects. Such investigations will be crucial for the continued development of this compound as a potential therapeutic candidate.

References

A Comprehensive Technical Review of the Biological Activities of Desmethylicaritin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylicaritin, a principal metabolite of flavonoids derived from plants of the Epimedium genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a phytoestrogenic compound, it exhibits a wide spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, with a focus on its anti-adipogenic, anti-inflammatory, anticancer, and osteogenic properties. This document is intended to serve as a comprehensive resource, detailing the molecular mechanisms, quantitative data, and experimental methodologies associated with the compound's effects.

Anti-Adipogenic Activity

This compound has been shown to be a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This activity suggests its potential as a therapeutic agent for obesity and related metabolic disorders.

Quantitative Data

The inhibitory effect of this compound on adipogenesis is dose-dependent. Studies utilizing the 3T3-L1 preadipocyte cell line have provided quantitative insights into this activity.

| Biological Effect | Cell Line | Concentration (µM) | Observed Effect | Reference |

| Inhibition of Lipid Accumulation | 3T3-L1 | 0.1 | 10.4% decrease in lipid droplets | [1] |

| 1 | 12.7% decrease in lipid droplets | [1] | ||

| 10 | 65.2% decrease in lipid droplets | [1] | ||

| Downregulation of Adipogenic Gene Expression | 3T3-L1 | 10 | Significant decrease in mRNA levels of Cebpa, Pparg, Fabp4, and Lpl | [1][2] |

| Upregulation of Wnt10b Gene Expression | 3T3-L1 | 10 | Significant increase in Wnt10b mRNA levels | [1][2] |

Signaling Pathway: Wnt/β-catenin

The anti-adipogenic effects of this compound are mediated, at least in part, through the activation of the Wnt/β-catenin signaling pathway. This compound upregulates the expression of Wnt10b, a key inhibitor of adipogenesis.[1][2] This leads to the stabilization and nuclear translocation of β-catenin, which in turn suppresses the expression of critical adipogenic transcription factors, CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[1][2]

Experimental Protocols

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maintenance: After 48 hours (Day 2), replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Treatment: Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) to the culture medium throughout the differentiation process.

-

Analysis: Harvest cells at various time points for analysis of lipid accumulation, gene expression, and protein expression.

-

Fixation: On Day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for 1 hour at room temperature.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the wells to dry completely. Add Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water) and incubate for 10-20 minutes at room temperature.

-

Washing: Wash the stained cells with water multiple times until the water runs clear.

-

Quantification: To quantify lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluate at 490-520 nm using a microplate reader.[3]

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.

Signaling Pathway: NF-κB

This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It has been suggested to suppress the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[4] By preventing IκBα degradation, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.

-

Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells. A standard curve using sodium nitrite is used for quantification.[3]

Anticancer Activity

This compound has shown promise as an anticancer agent by inhibiting the proliferation of various cancer cell lines.

Quantitative Data

The cytotoxic effects of this compound have been evaluated against several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~1-10 (Dose-dependent stimulation) | [5] |

| Further quantitative data on the cytotoxic IC50 values are limited and require more research. |

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[6]

Osteogenic Activity

This compound has been reported to promote osteogenic differentiation, suggesting its potential in the treatment of bone-related disorders like osteoporosis.

Quantitative Data

The osteogenic potential of this compound has been demonstrated through the induction of alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.

| Cell Line | Concentration | Observed Effect | Reference |

| MC3T3-E1 | Dose-dependent | Increased ALP activity | [7] |

| Specific quantitative data on the fold-increase in ALP activity at different concentrations are not readily available and warrant further investigation. |

Experimental Protocols

-

Cell Culture and Differentiation: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin. To induce osteogenic differentiation, supplement the medium with ascorbic acid and β-glycerophosphate.

-

Treatment: Treat the cells with different concentrations of this compound during the differentiation period.

-

Cell Lysis: After a specific incubation period (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., containing Triton X-100).

-

ALP Assay: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol (pNP), which is a yellow product.

-

Quantification: Stop the reaction and measure the absorbance at 405 nm. The ALP activity is proportional to the amount of pNP produced and can be normalized to the total protein content of the cell lysate.[8][9]

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential. Its ability to inhibit adipogenesis through the Wnt/β-catenin pathway, suppress inflammation via NF-κB inhibition, exert cytotoxic effects on cancer cells, and promote osteogenic differentiation highlights its promise in addressing a range of health issues. While the current body of research provides a strong foundation, further in-depth studies are warranted to fully elucidate the quantitative aspects of its biological activities, particularly concerning its anti-inflammatory, anticancer, and osteogenic effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research and accelerate the translation of this compound's therapeutic potential into clinical applications.

References

- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-catenin signaling in adipogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Colorimetric assay for alkaline phosphatase (ALP) [bio-protocol.org]

A Technical Guide to the Discovery and Isolation of Desmethylicaritin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylicaritin, a significant bioactive metabolite of flavonoids found in Epimedium species, has garnered considerable attention within the scientific community. Structurally similar to phytoestrogens like genistein and daidzein, it is primarily formed through the metabolic conversion of icariin by intestinal microflora. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a focus on its role in cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Discovery and Natural Occurrence

This compound was identified as a serum metabolite following the oral administration of Epimedium-derived flavonoids.[1] It is not typically found in significant quantities in the raw plant material but is rather a product of biotransformation. The metabolic pathway involves the hydrolysis of icariin to icariside II, then to icaritin, and finally to this compound by intestinal bacteria, such as Blautia sp. MRG-PMF-1.[2] This discovery highlights the crucial role of the gut microbiome in unlocking the therapeutic potential of herbal compounds.

Isolation and Purification

The isolation of this compound in quantities suitable for research and development requires a multi-step approach involving extraction, hydrolysis, and chromatographic separation.

Experimental Protocol: Isolation of this compound from Epimedium koreanum Nakai

This protocol is based on the successful isolation of this compound from the hydrolysis products of Epimedium koreanum Nakai.

1. Extraction and Hydrolysis:

-

Dried and powdered E. koreanum Nakai (20 g) is subjected to simultaneous extraction and hydrolysis with 95% ethanol (2 L) containing 1 mol/L HCl.[3]

-

The mixture is refluxed for 4 hours.[3]

-

The resulting extract is concentrated in vacuo to yield the crude hydrolyzed residue.[3]

2. Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

The crude residue is subjected to preparative HSCCC.[3]

-

A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is used in a stepwise elution. The ratios are initially 6:3.5:6:5 (v/v) followed by 6:3.5:8:5 (v/v).[3]

-

This step separates the hydrolyzed flavonoids into different fractions.

3. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):

-

The fraction containing this compound from HSCCC is further purified by preparative HPLC.[3]

-

A suitable C18 column is used with a mobile phase consisting of methanol and 0.3% acetic acid.[3]

-

The column temperature is maintained at 30°C with a flow rate of 0.8 mL/min.[3]

-

The eluent is monitored at 270 nm to detect the flavonoid peaks.[3]

-

Using this method, 3.5 mg of this compound with a purity of 96.2% was obtained from 100 mg of the crude material.[3]

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, most notably its influence on adipogenesis and its estrogen-like effects.

Inhibition of Adipogenesis

This compound has been shown to suppress the differentiation of preadipocytes into mature adipocytes in a dose-dependent manner.[1][4] This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.[4]

Key Molecular Events:

-

Upregulation of Wnt10b: this compound increases the mRNA expression of Wnt10b.[4]

-

Increased β-catenin Expression and Nuclear Translocation: It enhances the protein expression of β-catenin in both the cytoplasm and the nucleus and promotes its translocation to the nucleus.[4]

-

Downregulation of Adipogenic Transcription Factors: The activation of the Wnt/β-catenin pathway leads to a decrease in the mRNA expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[4]

Quantitative Data: Inhibition of 3T3-L1 Preadipocyte Differentiation

| Concentration of this compound | Effect on Adipogenesis | Reference |

| 0.1 µM | Inhibition of lipid accumulation | [1] |

| 1 µM | Inhibition of lipid accumulation | [1] |

| 10 µM | Most effective dose for inhibition | [1] |

Estrogenic and Other Activities

This compound is recognized as a novel phytoestrogen. It stimulates the proliferation of MCF-7 breast cancer cells, an effect that is mediated by the estrogen receptor. Additionally, it has been observed to influence the differentiation of embryonic stem cells into cardiomyocytes.

Quantitative Data: Effect on Embryonic Stem Cell Differentiation

| Compound (at 10⁻⁷ mol/L) | Percentage of Beating Embryoid Bodies (EBs) | P-value | Reference |

| Icariin | 87% | <0.01 | [5] |

| Icaritin | 59% | <0.01 | [5] |

| This compound | 49% | - | [5] |

Experimental Protocols for Biological Assays

To facilitate the replication and extension of research on this compound, detailed protocols for key biological assays are provided below.

Experimental Workflow: Biological Activity Assessment

Oil Red O Staining for Adipocyte Differentiation

This protocol is used to visualize and quantify lipid accumulation in differentiated adipocytes.

-

Fixation:

-

Staining:

-

Washing and Visualization:

-

Quantification (Optional):

-

Elute the stain from the cells using 100% isopropanol.

-

Measure the absorbance of the eluate at approximately 490-520 nm.[7]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of adipogenic marker genes.

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[8]

-

-

qRT-PCR:

-

Perform qRT-PCR using a sequence detection system with SYBR Green.[8]

-

Use primers specific for target genes (e.g., C/EBPα, PPARγ, Wnt10b) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression can be calculated using the 2-ΔΔCt method.

-

Western Blot for Protein Expression Analysis

This protocol is for detecting and quantifying proteins of the Wnt/β-catenin pathway.

-

Protein Extraction:

-

Lyse the cells in RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a specialized extraction kit.[9]

-

Determine the protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5-7% non-fat milk or 3% BSA in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours.[9][11]

-

Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Wnt10b) overnight at 4°C.[9]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[9]

-

-

Detection:

Immunofluorescence for β-catenin Nuclear Translocation

This protocol is for visualizing the subcellular localization of β-catenin.

-

Cell Preparation and Fixation:

-

Permeabilization and Blocking:

-

Antibody Staining:

-

Mounting and Visualization:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[13]

-

Conclusion

This compound stands out as a promising natural compound with well-defined biological activities, particularly in the regulation of adipogenesis. Its discovery as a metabolite of Epimedium flavonoids underscores the importance of considering biotransformation in the study of traditional medicines. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in metabolic disorders and other conditions. The continued investigation into its mechanisms of action will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inducible effects of icariin, icaritin, and this compound on directional differentiation of embryonic stem cells into cardiomyocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Assay validation for the assessment of adipogenesis of multipotential stromal cells—a direct comparison of four different methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. 4.8. Immunofluorescence Staining for β-Catenin Nuclear Translocation [bio-protocol.org]

- 13. Immunofluorescence localization of β-catenin [bio-protocol.org]

Desmethylicaritin: A Key Bioactive Metabolite of Epimedium Flavonoids

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in Traditional Chinese Medicine for treating conditions such as osteoporosis and sexual dysfunction. The primary active constituents are a group of prenylated flavonoid glycosides, with icariin being the most abundant. However, pharmacokinetic studies have revealed that icariin itself has low oral bioavailability and is extensively metabolized by intestinal microflora into various derivatives.[1][2] Among these, desmethylicaritin has emerged as a crucial bioactive metabolite, demonstrating significant pharmacological activities, including potent phytoestrogenic and anti-adipogenic effects.[3][4] This aglycone metabolite, formed through sequential hydrolysis and demethylation of icariin, is considered one of the principal forms that exert biological effects in vivo.[5][6] This guide provides a comprehensive technical overview of this compound, focusing on its metabolic pathway, mechanisms of action, and the experimental methodologies used for its study.

Metabolism of Epimedium Flavonoids to this compound

The conversion of icariin to this compound is a multi-step process mediated by human intestinal microflora.[6][7] The parent compound, icariin, undergoes deglycosylation (hydrolysis) and subsequent demethylation to form its key metabolites. While several intermediate metabolites have been identified, including icariside I and icariside II, the primary pathway proceeds through icariside II and icaritin.[5][7][8]

The metabolic cascade is as follows:

-

Icariin to Icariside II: Intestinal bacteria first hydrolyze the glucose moiety at the C-7 position of icariin.[7]

-

Icariside II to Icaritin: The rhamnose group at the C-3 position is then cleaved, yielding the aglycone icaritin.[6]

-

Icaritin to this compound: Finally, icaritin is demethylated to produce this compound.[5]

This biotransformation is critical, as the resulting metabolites, particularly icaritin and this compound, exhibit greater biological activity than the parent glycoside, icariin.[3][9]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Icariin Metabolism by Human Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

Phytoestrogenic Properties of Desmethylicaritin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylicaritin, a key metabolic derivative of icariin found in plants of the Epimedium genus, has garnered significant interest for its phytoestrogenic properties. As a member of the flavonoid family, its structural similarity to estradiol allows it to interact with estrogen receptors (ERs), thereby eliciting a range of biological responses. This technical guide provides an in-depth overview of the phytoestrogenic characteristics of this compound, with a focus on its receptor binding, cellular effects, and underlying signaling mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and endocrinology.

Estrogen Receptor Binding Affinity

Table 1: Estrogen Receptor Binding Characteristics of this compound

| Parameter | ERα | ERβ | Method |

| Binding Affinity (IC50/Ki) | Data not available | Data not available | Competitive Radioligand Binding Assay |

| Relative Binding Affinity (RBA) | Data not available | Data not available | Competitive Radioligand Binding Assay |

Note: The absence of specific binding affinity values in the literature highlights a key area for future research to fully characterize the pharmacological profile of this compound.

Cellular Effects of this compound

Stimulation of Estrogen-Dependent Cell Proliferation

A hallmark of phytoestrogens is their ability to stimulate the proliferation of estrogen-sensitive cells. This compound has been shown to induce a dose-dependent increase in the proliferation of human breast cancer MCF-7 cells, which are known to express high levels of ERα.[1] This proliferative effect is observed within a concentration range of 1 nM to 10 µM and is effectively blocked by the estrogen receptor antagonist ICI 182,780, confirming the ER-mediated nature of this response.[1]

Table 2: Effect of this compound on MCF-7 Cell Proliferation

| Concentration | Proliferation (% of Control) |

| 1 nM | Data not available |

| 10 nM | Data not available |

| 100 nM | Data not available |

| 1 µM | Data not available |

| 10 µM | Data not available |

Note: While the dose-dependent stimulation is established, specific quantitative data on the percentage increase in proliferation at each concentration is not consistently reported in the available literature.

Regulation of Estrogen-Responsive Gene Expression

This compound has been demonstrated to modulate the expression of estrogen-regulated genes. In MCF-7 cells, treatment with this compound leads to an increase in the mRNA levels of the progesterone receptor (PR) and the pS2 gene (trefoil factor 1), both of which are well-established downstream targets of estrogen receptor signaling.[1] This induction of gene expression is also reversible by the ER antagonist ICI 182,780, further solidifying the role of the estrogen receptor in mediating the transcriptional effects of this compound.[1]

Table 3: Effect of this compound on Estrogen-Responsive Gene Expression in MCF-7 Cells

| Gene Target | Effect |

| Progesterone Receptor (PR) | Upregulation of mRNA |

| pS2 (TFF1) | Upregulation of mRNA |

Inhibition of Adipogenesis

Beyond its direct estrogenic effects, this compound has been shown to suppress the differentiation of preadipocytes into mature adipocytes. In 3T3-L1 preadipocyte cells, this compound inhibits adipogenesis, a process known to be influenced by estrogenic compounds. This effect is mediated, at least in part, through the Wnt/β-catenin signaling pathway.

Signaling Pathways

The phytoestrogenic effects of this compound are initiated by its binding to estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the observed changes in the expression of genes such as the progesterone receptor and pS2.

Genomic Signaling Pathway of this compound.

Non-Genomic Signaling Pathway